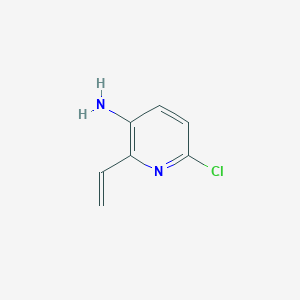
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2. It is a derivative of fluorenylmethyl carbamate and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride typically involves the reaction of fluorenylmethyl chloroformate with methyl(2-(methylamino)ethyl)amine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
Uniqueness
What sets (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly useful in applications where precise inhibition or modification of biochemical pathways is required .
Eigenschaften
Molekularformel |
C19H23ClN2O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-11-12-21(2)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18,20H,11-13H2,1-2H3;1H |
InChI-Schlüssel |
DQKNBGQVUPDNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


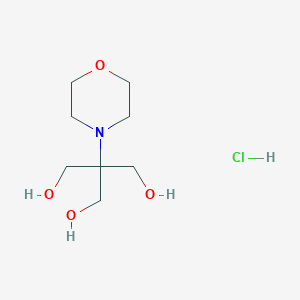


![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
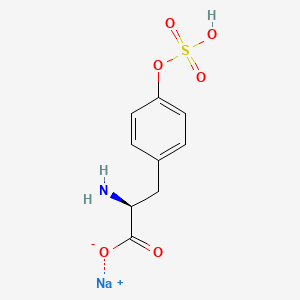
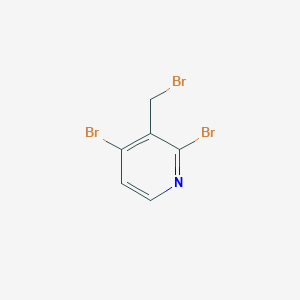

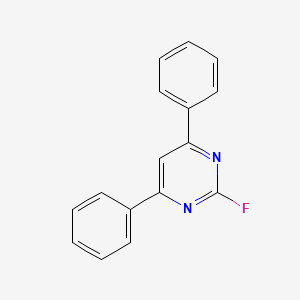
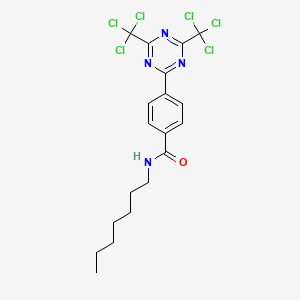
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
